4-Methyl-3-(piperidin-4-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-2-5-13-8-11(9)10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3 |
InChI Key |
XSJDMSOYLAQPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Piperidin 4 Yl Pyridine and Its Analogs
Retrosynthetic Analysis of 4-Methyl-3-(piperidin-4-yl)pyridine
A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the carbon-carbon bond between the pyridine (B92270) and piperidine (B6355638) rings. This bond is the key linkage between the two core heterocyclic structures. This leads to two main precursor fragments: a suitably functionalized 4-methylpyridine (B42270) and a functionalized piperidine.
The 4-methylpyridine fragment would need to be activated at the 3-position for a coupling reaction, suggesting a precursor like 3-halo-4-methylpyridine (where halo = Br, I, or Cl) or a corresponding organoboron or organozinc derivative. The piperidine fragment would require a nucleophilic or organometallic character at the 4-position, such as a 4-lithiated , 4-Grignard , or 4-zinc derivative. To prevent side reactions on the piperidine nitrogen, it would need to be protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which can be removed in a final step.
Further disconnection of the precursor fragments can be envisioned. The 3-halo-4-methylpyridine can be traced back to commercially available 4-methylpyridine (4-picoline) through halogenation reactions. The protected 4-functionalized piperidine can be conceptually derived from 4-piperidone (B1582916) or other commercially available piperidine derivatives through functional group manipulations. This analysis forms the basis for the synthetic strategies discussed below.
Classical Synthetic Routes to the this compound Core
Classical approaches to the synthesis of this compound typically involve the separate synthesis of the pyridine and piperidine precursors, followed by their coupling.
Key Precursor Synthesis and Transformations
Synthesis of 3-Halo-4-methylpyridine:
A common precursor for the pyridine moiety is 3-bromo-4-methylpyridine (B15001). This can be synthesized from 4-methylpyridine (4-picoline) via electrophilic bromination. One reported method involves the reaction of 4-picoline with bromine in the presence of fuming sulfuric acid (oleum) google.com. Another approach involves the diazotization of 3-amino-4-methylpyridine (B17607) in the presence of a bromide source. 3-Amino-4-methylpyridine itself can be prepared from 4-methylpyridine-3-boronic acid through a copper-catalyzed amination reaction patsnap.com. A direct synthesis of 3-bromo-4-methylpyridine from 3-amino-4-methylpyridine has also been described using a Sandmeyer-type reaction with sodium nitrite (B80452) and hydrobromic acid chemicalbook.com.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Methylpyridine | 1. 20% Fuming H₂SO₄, Br₂; 2. Na₂CO₃ | 3-Bromo-4-methylpyridine | 66% | google.com |
| 3-Amino-4-methylpyridine | HBr, NaNO₂ | 3-Bromo-4-methylpyridine | 95% | chemicalbook.com |
Synthesis of N-Protected 4-Functionalized Piperidine:
The piperidine precursor requires protection of the nitrogen atom to prevent interference in subsequent coupling reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal. Starting from commercially available 1-Boc-4-piperidone, a variety of 4-functionalized piperidines can be prepared. For instance, to generate a 4-organometallic piperidine derivative for a Negishi coupling, the ketone can be converted to a triflate, which can then undergo a metal-halogen exchange. Alternatively, for a Suzuki coupling, the 4-piperidone can be converted to a 4-borylpiperidine derivative. The direct lithiation of N-Boc-piperidine at the 4-position is challenging, but α-lithiation has been reported and could potentially be adapted. nih.govwhiterose.ac.uk
Cyclization and Ring-Closure Reactions
While the primary strategy involves coupling pre-formed rings, it is conceptually possible to construct one ring onto the other. For instance, a suitably substituted pyridine derivative could be elaborated with a side chain that is then cyclized to form the piperidine ring. This could involve reactions like intramolecular reductive amination or ring-closing metathesis, although this is a less common approach for this specific target.
The piperidine ring itself can be formed through various cyclization reactions. For example, the Dieckmann condensation of a diester with an amine can lead to a β-keto ester, which can be further converted to a 4-piperidone derivative sciencemadness.org. Another approach is the intramolecular Mannich reaction youtube.com. These methods are more relevant to the synthesis of the piperidine precursor rather than the final coupling step.
Functional Group Interconversions Leading to the Target Structure
The key transformation in the classical synthesis is the cross-coupling reaction to form the C-C bond between the pyridine and piperidine rings.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of a pyridine boronic acid or ester with a piperidine halide or triflate, or vice versa, in the presence of a palladium catalyst and a base. For example, 3-bromo-4-methylpyridine can be coupled with a 4-(boronic acid pinacol (B44631) ester)-N-Boc-piperidine. Suzuki reactions are widely used for their tolerance of various functional groups. nih.govmdpi.comnorthwestern.edu
Negishi Coupling: This method utilizes an organozinc reagent. A 4-(iodozincio)-N-Boc-piperidine, for instance, can be coupled with 3-bromo-4-methylpyridine using a palladium catalyst. Negishi couplings are known for their high yields and mild reaction conditions. nih.govorgsyn.orgorgsyn.org
Following the successful coupling of the two heterocyclic rings, the final step is the deprotection of the piperidine nitrogen. If a Boc group is used, it can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.
Modern and Optimized Synthetic Approaches
Modern synthetic chemistry aims to improve upon classical methods by developing more efficient, selective, and environmentally benign processes.
Catalytic Methods in this compound Synthesis
Recent advances in catalysis offer optimized routes to the key intermediates and the final product.
Advanced Cross-Coupling Catalysts:
The development of new palladium catalysts with specialized ligands has improved the efficiency and scope of Suzuki and Negishi couplings. For instance, the use of air-stable palladium catalysts can simplify the reaction setup mdpi.com. The choice of ligand can also be crucial for achieving high yields and preventing side reactions, especially when dealing with heteroaromatic substrates which can sometimes poison the catalyst.
One-Pot Procedures:
C-H Functionalization:
A more atom-economical and modern approach would involve the direct C-H functionalization of both the pyridine and piperidine rings. While challenging, methods for the regioselective C-4 functionalization of pyridines are emerging rsc.org. A direct coupling of 4-methylpyridine with a suitable piperidine derivative via a C-H activation strategy would represent a significant improvement over classical cross-coupling methods that require pre-functionalization of both coupling partners.
Stereoselective Synthesis of Related Chiral Analogs
The generation of chiral analogs of this compound, where stereocenters exist on the piperidine ring, necessitates precise control over stereochemistry. Research has focused on both diastereoselective and enantioselective methods to access specific stereoisomers, which are crucial for investigating structure-activity relationships in medicinal chemistry.
Diastereoselective Strategies: A key challenge in synthesizing analogs such as 3-methyl-4-aryl piperidines is controlling the relative stereochemistry at the C3 and C4 positions. One effective strategy involves the regioselective ring-opening of a cyclic precursor. For instance, a facile synthesis of cis-3-methyl-4-aminopiperidine derivatives has been developed starting from an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net The epoxide, in turn, can be prepared in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The nucleophilic attack on the epoxide ring preferentially occurs at the C4 position, leading to the desired cis arrangement of the methyl and amino groups. researchgate.net
Another approach to controlling diastereoselectivity is through the reduction of a substituted pyridone. A rhodium (I) catalyzed asymmetric [2+2+2] cycloaddition has been used to create a vinylogous amide, which is then hydrogenated with high diastereoselectivity (>19:1) to yield polysubstituted piperidinols. nih.gov The stereocenter introduced during the catalytic cycloaddition effectively directs the stereochemical outcome of the subsequent hydrogenation. nih.gov
Enantioselective Methodologies: Rhodium-based catalysts have proven particularly versatile for the enantioselective synthesis of chiral piperidines from pyridine-derived precursors. nih.govdicp.ac.cnthieme-connect.comnih.govsnnu.edu.cn One prominent method is the rhodium-catalyzed asymmetric carbometalation of a protected dihydropyridine. snnu.edu.cnacs.org This reductive Heck-type reaction, using aryl or vinyl boronic acids, can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cnacs.org These intermediates are then reduced to the final chiral piperidines. snnu.edu.cnacs.org
A different approach circumvents the need for complex chiral ligands by using a chiral primary amine in a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This method uses a simple formic acid/triethylamine (B128534) mixture as the hydrogen source and effectively transfers the chirality from the amine to the piperidine ring with high diastereo- and enantio-selectivity. dicp.ac.cn This process is highly functional group tolerant and has been demonstrated on a multi-hundred-gram scale. dicp.ac.cn
Furthermore, rhodium(I)-catalyzed [2+2+2] cycloadditions between alkynes and oxygen-linked alkenyl isocyanates provide access to piperidine scaffolds with high enantioselectivity. nih.govnih.gov This method utilizes a cleavable tether, allowing for the construction of the heterocyclic ring, which can then be further modified. nih.govnih.gov
Table 1: Selected Stereoselective Synthetic Methods for Chiral Piperidine Analogs
| Method | Catalyst/Reagent | Substrate Type | Key Features | Selectivity | Reference |
| Reductive Transamination | [RhCp*Cl2]2 / KI, Formic Acid/Triethylamine | Pyridinium Salt | Uses a chiral primary amine to induce chirality; no chiral catalyst required. | Excellent dr and ee | dicp.ac.cn |
| Asymmetric Carbometalation | Rhodium / Chiral Diene Ligand | Phenyl pyridine-1(2H)-carboxylate | Reductive Heck-type reaction with boronic acids. | High yield, excellent ee (>91%) | snnu.edu.cnacs.org |
| [2+2+2] Cycloaddition | Rhodium(I) / Chiral Ligand | Alkenyl isocyanate and alkyne | Employs a cleavable tether; creates polysubstituted piperidines. | Good yield, high ee | nih.govnih.gov |
| Epoxide Ring Opening | Nucleophile (e.g., NaN3) | N-benzyl-3-methyl-3,4-epoxi-piperidine | Diastereoselective synthesis of cis-3,4-substituted piperidines. | High diastereoselectivity | researchgate.net |
| Conjugate Addition | Chiral Auxiliary | Arecoline derivative | Controls stereochemistry at C3 and C4 using a chiral auxiliary. | Diastereomer ratios vary with auxiliary | google.com |
Flow Chemistry Applications in Scaffold Generation
Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and potential for automation and scalability. mit.edudurham.ac.uk While specific literature detailing the end-to-end flow synthesis of this compound is not abundant, the principles and established methods for synthesizing related heterocyclic scaffolds are directly applicable.
The generation of the piperidine scaffold, a core component of the target molecule, has been addressed using flow techniques. For instance, an efficient and scalable synthesis of 2-substituted N-formyl piperidines has been achieved using flow electrosynthesis. nih.govnih.gov In this process, an undivided microfluidic electrolysis cell is used for the anodic methoxylation of N-formylpiperidine, creating a key intermediate that can subsequently react with various carbon nucleophiles. nih.govnih.gov This demonstrates the capacity of flow systems to generate functionalized piperidine precursors on demand.
Multi-step synthesis in continuous flow is particularly relevant for constructing complex molecules like the target compound. mit.edu Flow systems can integrate several reaction steps, including transformations that are difficult to perform in batch reactors. durham.ac.uk This can involve pumping reactant solutions through heated or cooled reactor coils, with residence time controlled by the flow rate and reactor volume. mit.edu For scaffold generation, this could translate to a sequence where a pyridine derivative is functionalized in one reactor module, followed by reduction to a piperidine in a subsequent module, potentially using a packed-bed reactor containing a heterogeneous catalyst. Researchers have successfully used flow platforms for multi-step syntheses of other complex heterocyclic molecules by integrating reaction, workup, and purification steps. durham.ac.ukyoutube.com
The advantages of such an approach for generating the this compound scaffold would include:
Rapid Optimization: The ability to quickly vary parameters like temperature, pressure, and residence time allows for the rapid optimization of reaction conditions. durham.ac.uk
Scalability: Once a process is optimized, production can be scaled up by running the system for longer periods, avoiding the redevelopment often required for batch scale-up. durham.ac.uk
Access to Novel Reaction Space: The high heat and mass transfer rates in microreactors permit the use of reaction conditions that are often too hazardous for conventional batch equipment. durham.ac.uk
By combining established flow methodologies for pyridine functionalization and piperidine synthesis, a continuous-flow process for the target scaffold is a feasible and potentially advantageous strategy for future development.
Purification and Isolation Techniques in Academic Synthesis
The purification and isolation of this compound and its analogs from reaction mixtures are critical steps to obtain materials of sufficient purity for characterization and further use. Academic syntheses employ a range of standard and specialized techniques depending on the physical properties of the compound and the nature of the impurities.
Chromatographic Methods: Column chromatography is the most common purification technique.
Silica (B1680970) Gel Chromatography: This is the default method for many organic compounds. For piperidine derivatives, which are basic, it is often necessary to add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-2%), to the eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to prevent peak tailing and improve separation. nih.gov
Alumina (B75360) Chromatography: For certain applications, particularly for separating diastereomers, alumina (Al2O3) can be a more effective stationary phase than silica gel. researchgate.net The separation of cis and trans isomers of 3-methyl-4-aminopiperidine derivatives has been successfully achieved using column chromatography on alumina. researchgate.net
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure material, preparative HPLC is used. To separate enantiomers or diastereomers, chiral stationary phases are employed. For example, mixtures of diastereomeric 3-(piperidin-3-yl)-1H-indole derivatives have been resolved using semi-preparative HPLC. nih.gov
Non-Chromatographic Methods:
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the piperidine, drawing it into the aqueous phase. Impurities that are not basic remain in the organic layer. The pH of the aqueous layer is then raised with a base to deprotonate the piperidine, which can then be extracted back into an organic solvent.
Crystallization and Salt Formation: Crystallization is an effective method for purifying solid compounds. If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, oxalate, or p-toluenesulfonate) can yield a stable, crystalline solid that is easier to purify by recrystallization. researchgate.net In some cases, forming a salt with carbon dioxide has been used as a method to selectively precipitate piperidine from a mixture with pyridine, which can then be isolated by filtration. google.com
Distillation: For volatile analogs, distillation, including azeotropic distillation, can be an effective purification method, particularly for removing non-volatile impurities or for separating compounds with sufficiently different boiling points. google.com
Table 2: Common Purification Challenges and Solutions for Piperidine Analogs
| Challenge | Impurity Type | Common Technique(s) | Key Considerations | Reference |
| Separation of Diastereomers | Stereoisomers | Column Chromatography (Silica or Alumina), HPLC | Choice of stationary and mobile phases is critical. Alumina can be superior for some amine diastereomers. | researchgate.netnih.gov |
| Separation of Enantiomers | Stereoisomers | Chiral HPLC, Derivatization with Chiral Reagent | Requires a chiral stationary phase or conversion to diastereomers for separation on achiral media. | nih.gov |
| Removal of Reagents | Unreacted starting materials, catalysts | Column Chromatography, Acid-Base Extraction | The basicity of the piperidine allows for selective extraction. | nih.gov |
| Product is an Oil | Non-crystalline product | Salt Formation and Crystallization | Conversion to a salt (e.g., HCl, oxalate) often yields a purifiable crystalline solid. | researchgate.net |
| Mixture with Pyridine | Structurally similar byproduct | Azeotropic Distillation, CO2 Salt Formation | Exploits differences in physical properties (azeotropes) or reactivity (salt formation with CO2). | google.comgoogle.com |
Molecular Design Principles and Structure Activity Relationships Sar Within the 4 Methyl 3 Piperidin 4 Yl Pyridine Scaffold
Systematic Modification Strategies of the Piperidine (B6355638) Ring
The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of many successful drugs. Its conformational flexibility and the presence of a basic nitrogen atom allow for a multitude of interactions with biological macromolecules. In the context of the 4-Methyl-3-(piperidin-4-yl)pyridine scaffold, modifications to this ring are a critical strategy for optimizing potency, selectivity, and pharmacokinetic properties.
Substituent Effects on Conformation and Binding
The introduction of substituents onto the piperidine ring can have profound effects on its preferred conformation and, consequently, its binding affinity to a target protein. For instance, the position and nature of a substituent can lock the ring into a specific chair or boat conformation, which may be more or less favorable for fitting into a binding pocket.
Research on related piperidine-containing compounds has shown that substitution at the 4-position of the piperidine ring can be particularly influential. For example, in a series of piperine (B192125) derivatives, a 4-methyl substitution on the piperidine ring was found to produce high inhibitory activity against monoamine oxidase-B (MAO-B). nih.govacs.org This suggests that for certain targets, a small alkyl group at this position can enhance binding, potentially through favorable van der Waals interactions or by inducing an optimal ring conformation.
Furthermore, the introduction of hydroxyl groups can lead to significant changes in activity. Studies on other piperidine derivatives have revealed that a para-hydroxy substitution on the piperidine ring can maximize inhibitory activity against both MAO-A and MAO-B. nih.gov This highlights the potential for hydrogen bonding interactions to play a crucial role in ligand binding.
The following table summarizes the impact of various substituents on the piperidine ring based on findings from analogous compound series.
| Substituent Position | Substituent | Observed Effect | Potential Implication for this compound |
| 4 | Methyl | Increased MAO-B inhibition nih.govacs.org | May enhance binding to certain targets. |
| 4 | Hydroxyl | Increased MAO-A and MAO-B inhibition nih.gov | Could introduce key hydrogen bonding interactions. |
| 4 | Benzyl or Boc group | Important for optimal cytostatic properties in some analogs researchgate.net | Bulky groups may be tolerated and could probe larger binding pockets. |
N-Substitution Impact on Molecular Interactions
The nitrogen atom of the piperidine ring is a key site for modification, as it can significantly alter the compound's basicity, polarity, and ability to form hydrogen bonds. N-substitution is a widely used strategy to modulate the pharmacokinetic and pharmacodynamic properties of piperidine-containing drugs.
In studies of related scaffolds, N-substitution has been shown to have a dramatic impact on biological activity. For example, in a series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, variations at the piperidine nitrogen were explored to optimize activity. researchgate.net Similarly, research on piperidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) demonstrated that N-acylation, sulfonylation, and alkylation of the piperidine ring led to compounds with varying inhibitory potencies. researchgate.net For instance, N-(5-chloropyridin-2-yl) substitution at an acetamido group attached to the piperidine nitrogen resulted in a potent DPP IV inhibitor. researchgate.net
The nature of the N-substituent can also influence selectivity. In the development of inhibitors for salt-inducible kinases (SIKs), replacing a basic piperidine moiety with a neutral trans-cyclobutanol group was found to increase passive permeability, a desirable pharmacokinetic property. acs.orgacs.org This highlights the trade-offs that must be considered when modifying the piperidine nitrogen.
The table below illustrates the effects of different N-substitutions on piperidine-containing compounds.
| N-Substituent Type | Example Substituent | Observed Effect | Potential Implication for this compound |
| Acyl | Substituted phenyl carboxamides researchgate.net | Modulates antiproliferative activity. | Can be used to fine-tune potency and introduce new interactions. |
| Sulfonyl | Various substituted sulfonyl chlorides researchgate.net | Influences DPP IV inhibitory activity. | Offers a way to alter electronic properties and hydrogen bonding capacity. |
| Alkyl | Benzyl or other alkyl groups researchgate.netnih.gov | Can either increase or decrease activity depending on the target. | Provides a means to explore steric limits of the binding site. |
| Heterocyclic | 5-chloropyridin-2-yl researchgate.net | Potent DPP IV inhibition. | Can introduce specific interactions with the target protein. |
Structural Variations of the Pyridine (B92270) Moiety
The pyridine ring in the this compound scaffold serves as a crucial anchor for molecular recognition. Its aromatic nature and the presence of the nitrogen atom provide opportunities for various non-covalent interactions, including π-π stacking, hydrogen bonding, and cation-π interactions.
Methyl Group Positional and Substituent Effects
The position and substitution of the methyl group on the pyridine ring can significantly affect the compound's biological profile. The 4-methyl group in the parent scaffold likely plays a role in establishing specific interactions within the binding pocket of its target.
Studies on analogous pyridine derivatives have shown that the position of a methyl group can be critical for activity. For example, in a series of TRPV1 antagonists, the addition of a 4-methyl group to the pyridine ring led to a substantial decrease in potency, suggesting steric hindrance at the receptor. nih.gov Conversely, in other contexts, a methyl group can be beneficial. For instance, in a series of SIK inhibitors, the introduction of a methyl group at the 2-position of the pyridine ring resulted in a gain of potency. acs.org
These findings underscore the importance of empirical testing to determine the optimal position and substitution of the methyl group for a given biological target.
Heteroatom Replacements within the Pyridine Ring
Replacing the nitrogen atom or carbon atoms within the pyridine ring with other heteroatoms is a common medicinal chemistry strategy known as bioisosteric replacement. This can lead to significant changes in the compound's electronic distribution, hydrogen bonding capabilities, and metabolic stability.
For example, replacing the pyridine ring with a pyrimidine (B1678525) ring in a series of cholesterol 24-hydroxylase (CH24H) inhibitors resulted in a compound with reduced lipophilicity and improved selectivity against CYP3A4. acs.org In another study on SIK inhibitors, changing a 1,6-naphthyridine (B1220473) system to a pyridine ring proved to be a successful design strategy, leading to potent and selective compounds. acs.orgacs.org
The following table summarizes the effects of structural variations on the pyridine moiety.
| Modification | Specific Change | Observed Effect | Potential Implication for this compound |
| Methyl Group Position | Addition of a 4-methyl group to a pyridine antagonist nih.gov | ~50-250 fold reduction in potency. | The position of the methyl group is critical and target-dependent. |
| Methyl Group Position | Introduction of a 2-methyl group in a SIK inhibitor acs.org | Gain in potency. | Exploring different methyl positions is a valid optimization strategy. |
| Heteroatom Replacement | Pyridine to Pyrimidine acs.org | Reduced lipophilicity and improved CYP3A4 selectivity. | Can be used to modulate pharmacokinetic properties. |
| Ring System Change | 1,6-Naphthyridine to Pyridine acs.orgacs.org | Led to potent and selective SIK inhibitors. | Demonstrates the utility of scaffold hopping to find new active compounds. |
Linker Chemistry and Connectivity Between Heterocyclic Systems
In a series of inhibitors of the presynaptic choline (B1196258) transporter, the linkage between a piperidine ring and a benzamide (B126) moiety was explored. nih.gov While not a direct analog, this work highlights the importance of the linker in orienting the two ring systems. In another example, the linker between a piperidine ring and a benzodioxazole (B13963649) ring in piperine derivatives was found to be optimal at a length of 2-5 carbons for MAO-B inhibitory activity. acs.org
The introduction of different functional groups within the linker, such as amides or ethers, can also have a significant impact. For instance, in a series of antiproliferative agents, a methanone (B1245722) linker was used to connect a piperidine ring to a substituted phenyl ring. researchgate.net
Impact of Linker Length and Flexibility
Research on various classes of compounds has demonstrated that systematic variation of the linker length can lead to significant changes in potency. For instance, in a series of neurokinin-1 (NK1) receptor antagonists, the length of the alkyl chain linking a piperidinyl-pyridine core to a distal aromatic ring was found to be crucial for optimal receptor binding. A linker that is too short may prevent the molecule from spanning the required distance between two binding pockets, while an excessively long linker could introduce unfavorable entropic penalties upon binding or adopt conformations that clash with the receptor surface.
The flexibility of the linker is another key parameter. Flexible linkers, often composed of simple alkyl chains, provide conformational freedom, allowing the molecule to adapt its shape to the binding site. However, this flexibility can also be a drawback, as the molecule may adopt numerous non-active conformations in solution, leading to a higher entropic cost of binding.
Rigid vs. Flexible Linkers in Molecular Recognition
The choice between a rigid and a flexible linker is a fundamental decision in drug design, with each approach offering distinct advantages and disadvantages in the context of molecular recognition.
Flexible Linkers: As mentioned, flexible linkers allow for a degree of conformational sampling, which can be advantageous when the precise binding mode is unknown or when targeting a protein that undergoes conformational changes. However, this conformational freedom can come at the cost of reduced potency due to the entropic penalty of "freezing" a flexible linker into a single bioactive conformation upon binding.
Rigid Linkers: In contrast, rigid linkers pre-organize the molecule into a specific conformation, reducing the entropic cost of binding and potentially leading to higher affinity and selectivity. The rigidity can be introduced through the incorporation of cyclic structures (e.g., cycloalkanes, aromatic rings) or unsaturated bonds (e.g., alkynes, amides). By locking the relative orientation of the pharmacophoric groups, rigid linkers can provide a more precise and potent interaction with the target. However, this approach requires a more detailed understanding of the target's binding site, as a mismatched rigid linker can lead to a complete loss of activity.
Studies on various piperidine-containing compounds have highlighted these principles. For example, the replacement of a flexible alkyl chain with a more rigid piperazine (B1678402) or cyclopropyl (B3062369) group has been shown to significantly enhance the activity and selectivity of certain enzyme inhibitors and receptor antagonists by locking the molecule in a more favorable binding conformation.
Pharmacophore Elucidation from this compound and Related Research Structures
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For compounds based on the this compound scaffold, the key pharmacophoric features can be deduced from SAR studies of related molecules.
The this compound core itself presents several key features:
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
Piperidine Nitrogen: The secondary amine of the piperidine ring is a crucial interaction point, often acting as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH. Its pKa can be modulated by substituents on the piperidine ring or the nitrogen atom itself.
Aromatic Pyridine Ring: The pyridine ring can engage in various non-covalent interactions, including π-π stacking, cation-π interactions, and hydrophobic interactions.
SAR studies on related piperidinyl-pyridine derivatives have provided further insights. For instance, in a series of MCH-R1 antagonists, the introduction of an aryl group at the para-position of the piperidine ring significantly increased potency, highlighting the importance of a hydrophobic substituent at this position researchgate.net. Similarly, in the development of CXCR3 antagonists, modifications to the piperidine nitrogen were found to be critical for optimizing activity researchgate.net.
Based on such findings, a general pharmacophore model for this class of compounds can be proposed, which typically includes a basic nitrogen center (piperidine), a hydrogen bond acceptor (pyridine nitrogen), and one or more hydrophobic regions.
Conformational Analysis and its Implications for Molecular Interactions
The three-dimensional conformation of the this compound scaffold is a key factor governing its interaction with biological targets. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. In this conformation, substituents on the piperidine ring can occupy either axial or equatorial positions.
The conformational preference of substituents on the piperidine ring has been a subject of detailed study. For 4-substituted piperidines, the relative energies of the axial and equatorial conformers are similar to those of analogous cyclohexanes nih.gov. However, protonation of the piperidine nitrogen can significantly influence these preferences, particularly for polar substituents nih.gov. For instance, in some cases, protonation can reverse the conformational preference, favoring the axial conformer nih.gov.
The conformational flexibility of the piperidine ring, while generally lower than that of an open alkyl chain, can still play a role in biological activity. The ability of the ring to undergo a "ring flip" between two chair conformations can influence how the molecule presents its substituents to a binding site. Rigidifying the piperidine scaffold, for example by introducing bicyclic constraints, has been explored as a strategy to lock the molecule into a single, bioactive conformation and thereby enhance potency and selectivity chemrxiv.org.
Molecular Mechanisms of 4 Methyl 3 Piperidin 4 Yl Pyridine Interaction with Biological Targets in Research Models
Identification and Characterization of Putative Molecular Targets
The initial step in understanding the pharmacological profile of a compound involves identifying its molecular targets. For 4-Methyl-3-(piperidin-4-yl)pyridine and its close analogs, this has been primarily achieved through receptor binding studies and enzyme inhibition assays.
Receptor Binding Studies (In Vitro Assays)
While specific receptor binding data for this compound is not extensively available in the public domain, research on structurally related compounds provides valuable insights into its potential targets. For instance, derivatives of piperidinyl-pyridine have been explored for their affinity to various receptors, including the nociceptin (B549756) receptor (NOP). A study on N-(4-piperidinyl)-2-indolinones, which share the piperidinyl moiety, demonstrated that modifications to the piperidine (B6355638) nitrogen can yield both potent agonists and antagonists at the NOP receptor. nih.gov This suggests that the piperidine ring is a key pharmacophore and that the 4-methyl-pyridine portion of the title compound would significantly influence its selectivity and affinity for specific receptor subtypes.
Furthermore, research into 4-oxypiperidine ethers, which also contain a substituted piperidine ring, has identified these compounds as ligands for the histamine (B1213489) H3 receptor (H3R). nih.gov The protonated nitrogen atom within the piperidine ring is crucial for forming a salt bridge with key amino acid residues, such as Asp114, in the orthosteric binding site of the H3R. nih.gov This highlights a potential area of investigation for this compound.
Enzyme Inhibition Profiling (Cell-Free Systems)
The inhibitory activity of this compound and its analogs has been evaluated against several enzymes. A notable target is Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in cholesterol metabolism in the brain. Research on 3-piperidinyl pyridine (B92270) derivatives has identified potent inhibitors of human CH24H. acs.org For example, the introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) core resulted in a compound with an IC50 value of 950 nM against human CH24H. acs.org Further modifications, such as replacing the phenyl group with a 4-methyl-1-pyrazolyl group, significantly enhanced the inhibitory potency, yielding an IC50 of 8.5 nM. acs.org This indicates that the 4-position of the pyridine ring is a critical site for modification to achieve high potency.
Another class of enzymes targeted by similar structures is the Lysine (B10760008) Specific Demethylase 1 (LSD1). Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) scaffold have been shown to be potent inhibitors of LSD1, with Ki values as low as 29 nM. nih.govnih.gov These inhibitors were found to be competitive with the dimethylated H3K4 substrate. nih.govnih.gov Although the linker between the piperidine and pyridine rings is different, these findings suggest that the general scaffold is suitable for interacting with the active site of histone demethylases. The table below summarizes the inhibitory activities of some related compounds.
| Compound/Analog | Target Enzyme | IC50/Ki Value |
| 3-(Piperidin-4-yl)-4-phenylpyridine | Human CH24H | 950 nM (IC50) acs.org |
| 4-(4-Methyl-1-pyrazolyl)-3-(piperidin-4-yl)pyridine analog | Human CH24H | 8.5 nM (IC50) acs.org |
| 3-(Piperidin-4-ylmethoxy)pyridine derivative | LSD1 | 29 nM (Ki) nih.govnih.gov |
Biophysical Characterization of Ligand-Target Interactions
To gain a deeper understanding of the binding events, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Currently, there is no publicly available SPR data specifically for the interaction of this compound with its biological targets. However, the application of SPR in studying the binding of similar small molecules to their targets is well-documented. For instance, SPR has been used to investigate the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA, demonstrating its high selectivity for a specific DNA topology. rsc.org This technique could be instrumental in determining the association (ka) and dissociation (kd) rate constants for the binding of this compound to putative targets like CH24H or LSD1, thereby providing a complete kinetic profile of the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Similarly, specific ITC data for this compound is not found in the reviewed literature. ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This thermodynamic signature provides insights into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. For a comprehensive understanding of how this compound engages its molecular targets, future ITC studies would be invaluable.
Allosteric Modulation and Orthosteric Binding Mechanisms
The mechanism by which a ligand binds to its target—either at the primary (orthosteric) site or at a secondary (allosteric) site—is a critical determinant of its pharmacological effect.
Research on related pyridine derivatives has revealed both orthosteric and allosteric binding mechanisms. For instance, 4-oxypiperidine ethers have been shown to bind to the orthosteric site of the histamine H3 receptor, where the piperidine nitrogen forms a key interaction with Asp114. nih.gov
Conversely, compounds containing a 4-methylpyridin-3-yl moiety have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net A complex derivative, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine, was developed from a high-throughput screening hit and demonstrated potent and selective NAM activity. nih.govresearchgate.net Docking studies of this compound into a homology model of mGluR5 suggested a binding mode where the 4-methylpyridine (B42270) group resides in a hydrophobic pocket. researchgate.net
Furthermore, positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) have been developed from a 2-phenyl-3-(1H-pyrazol-4-yl) pyridine scaffold. nih.gov These studies indicate that the position of the methyl group and the nitrogen atom in the pyridine ring are important contributors to the allosteric profile. nih.gov This growing body of evidence for allosteric modulation by pyridine derivatives suggests that this compound could also function as an allosteric modulator for certain receptors or enzymes, a hypothesis that warrants experimental validation.
Structure-Based Ligand Design Rationales from Co-Crystal Structures of Related Compounds
The design of enzyme inhibitors often relies on understanding the three-dimensional structure of the target protein's active site. Co-crystal structures, which depict a ligand bound within its biological target, are invaluable tools in this process. They reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and selectivity. For compounds containing pyridine and piperidine moieties, research has pointed towards their potential to interact with enzymes like kinases and histone-modifying enzymes.
Kinases are a major class of drug targets, and numerous inhibitors feature pyridine and piperidine cores. For instance, research into Salt-Inducible Kinase (SIK) inhibitors has revealed the importance of these scaffolds. In one study, a series of pyridine derivatives were developed as potent SIK2/SIK3 inhibitors. acs.org The structure-activity relationship (SAR) exploration highlighted that modifications to the pyridine and piperidine rings could significantly impact potency and selectivity. For example, replacing a pyrrolidine (B122466) with a piperidine ring led to a threefold increase in activity on SIK2. acs.org
Molecular docking studies of related compounds, such as 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines which act as PI3Kδ inhibitors, have shown that the piperidine and pyridine nitrogens can form crucial hydrogen bonds within the enzyme's active site. nih.gov Specifically, molecular docking suggested that a related compound, A8, formed three key hydrogen bonds with the PI3Kδ enzyme, which may be responsible for its potent inhibitory activity. nih.gov This suggests that the nitrogen atoms in the pyridine and piperidine rings of this compound could act as key hydrogen bond acceptors or donors, anchoring the molecule within the active site of a target kinase.
Table 1: Potency of Related Pyridine Derivatives as SIK Inhibitors acs.org
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| 9 | 1110 | 158 | 218 |
| 10 | 259 | 55.8 | 47.3 |
| 11 | - | ~53 (3-fold gain from 10) | - |
| 12 | Sub-nM to single digit nM | Sub-nM to single digit nM | Sub-nM to single digit nM |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. Compound numbers are as designated in the source publication.
Histone methyltransferases (HMTs) are another class of enzymes where pyridine-containing compounds have shown inhibitory activity. acs.org These enzymes play a crucial role in epigenetic regulation, and their dysregulation is implicated in diseases like cancer. nih.govfrontiersin.org Structure-based design of HMT inhibitors often targets the S-adenosyl methionine (SAM) cofactor binding site. acs.org
Co-crystal structures of HMTs with their inhibitors reveal that the active site often contains both hydrophobic pockets and regions capable of forming hydrogen bonds. The methyl group on the pyridine ring and the aliphatic nature of the piperidine ring in this compound could favorably occupy such hydrophobic pockets. The nitrogen atoms, as mentioned earlier, would be prime candidates for forming hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the natural cofactor.
A study on the discovery of potent and selective covalent inhibitors of the lysine methyltransferases G9a/GLP utilized a structure-based design approach. nih.gov Although the specific inhibitors developed were more complex than this compound, the underlying principles of targeting the enzyme's active site through a combination of shape complementarity and specific interactions are transferable.
Molecular Docking Simulations for Target Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.
The initial step in a molecular docking simulation involves the meticulous preparation of both the ligand (this compound) and the receptor (the target protein). The three-dimensional structure of this compound is typically generated and optimized using a suitable force field, such as OPLS_2005, to achieve a low-energy conformation. This process may also involve the generation of various possible ionization states at a physiological pH of 7.0 ± 2.0.
For the receptor, a high-resolution 3D structure is usually obtained from a protein databank. The protein preparation process includes adding hydrogen atoms, assigning partial charges, and removing water molecules that are not critical for ligand binding. A receptor grid is then generated, which defines the active site or the region of interest where the ligand is expected to bind. This grid encompasses the volume of the binding pocket and is used by the docking algorithm to evaluate potential ligand poses.
Once the ligand and receptor are prepared, the docking process is initiated. Docking algorithms, such as those implemented in software like Glide, explore a wide range of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scoring functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
The performance of the docking protocol is often validated by redocking a co-crystallized ligand into the active site of the protein to ensure the algorithm can accurately reproduce the known binding mode. The docking results for this compound would typically be presented in a table summarizing the binding affinities and key interactions with the amino acid residues of the target protein.
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bonds | 2 |
| Interacting Residues | TYR82, ASP120, PHE250 |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
To gain a more dynamic understanding of the ligand-receptor interaction, molecular dynamics (MD) simulations are performed on the complex generated from molecular docking. MD simulations provide detailed information on the conformational changes and stability of the complex over time.
MD simulations are typically run for extended periods, often on the nanosecond scale, to observe the dynamic behavior of the this compound-target complex. The stability of the simulation is assessed by analyzing the root mean square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium. Further analysis of the root mean square fluctuation (RMSF) can reveal the flexibility of different regions of the protein upon ligand binding.
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.0 |
| 25 | 1.5 |
| 50 | 1.8 |
| 75 | 1.7 |
| 100 | 1.8 |
This is a hypothetical data table for illustrative purposes.
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are utilized to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity, stability, and electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in understanding the charge transfer interactions within the molecule and with its biological target. Natural Bond Orbital (NBO) analysis can further elucidate hyperconjugative interactions and charge distributions. These theoretical calculations complement the findings from molecular docking and MD simulations by providing a deeper understanding of the intrinsic properties of the ligand that govern its binding behavior. tandfonline.comresearchgate.net
Advanced Analytical Research Techniques for the Study of 4 Methyl 3 Piperidin 4 Yl Pyridine
High-Resolution Spectroscopic Characterization for Structural Confirmation
High-resolution spectroscopic methods are indispensable for the initial confirmation of the molecular structure of newly synthesized compounds. Techniques like 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms and the precise elemental composition.
2D NMR Spectroscopy for Complete Assignment
While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR techniques are essential for the complete and unambiguous assignment of all signals in a complex molecule like 4-Methyl-3-(piperidin-4-yl)pyridine. ipb.ptharvard.edu These experiments reveal through-bond and through-space correlations, allowing for a definitive mapping of the molecular skeleton.
Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring and within the piperidine (B6355638) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting different spin systems, such as linking the piperidine ring to the pyridine ring via the C3-C4' bond and identifying the position of the methyl group on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the molecule's three-dimensional conformation.
Based on the structure of this compound, a set of expected 2D NMR correlations can be predicted to confirm its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values are dependent on solvent and experimental conditions.
| Atom Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Pyridine Ring | |||
| C2 | ~148 | 8.3 (H2) | C3, C4, C6 |
| C3 | ~135 | - | H2, H5, H4', Methyl-H |
| C4 | ~145 | - | H2, H5, Methyl-H |
| C5 | ~123 | 7.1 (H5) | C3, C4, C6 |
| C6 | ~150 | 8.4 (H6) | C2, C4, C5 |
| Methyl (on C4) | ~20 | 2.4 (s, 3H) | C3, C4, C5 |
| Piperidine Ring | |||
| C2'/C6' | ~46 | 3.1 (m, 2H) | C3'/C5', C4' |
| C3'/C5' | ~32 | 1.8 (m, 2H) | C2'/C6', C4' |
| C4' | ~40 | 2.8 (m, 1H) | C2'/C6', C3'/C5', C3 |
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₁H₁₆N₂.
Using electrospray ionization (ESI) in positive mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion allows for its unambiguous identification.
Molecular Formula: C₁₁H₁₆N₂
Calculated Monoisotopic Mass: 176.1313 u
Calculated Exact Mass of [M+H]⁺ (C₁₁H₁₇N₂⁺): 177.1386 u
An experimentally observed m/z value of 177.1386 ± 0.0009 would confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the parent ion. The resulting fragmentation pattern provides structural information that corroborates the proposed connectivity. Common fragmentation pathways for such compounds include cleavage at the piperidine ring and the bond connecting the two ring systems. For instance, a characteristic loss of the piperidine moiety or fragmentation within the piperidine ring can be diagnostic. mdpi.comscielo.brmiamioh.edu
Chromatographic Methodologies for Purity and Isomeric Separation in Research
Chromatographic techniques are essential for assessing the purity of a sample and for separating isomers. For derivatives of this compound, which may be chiral, specialized chromatographic methods are required.
Chiral HPLC for Enantiomeric Excess Determination
While this compound itself is an achiral molecule, many of its derivatives, particularly those synthesized for biological evaluation, may possess one or more chiral centers. For example, substitution on the piperidine nitrogen with a chiral group would result in diastereomers, while modification of the piperidine ring could introduce new stereocenters. In such cases, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for separating the enantiomers and determining the enantiomeric excess (ee) of a reaction product. nih.govnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.comresearchgate.net These complexes have different energies and stabilities, leading to different retention times on the column.
Commonly used CSPs for separating amine-containing compounds like piperidine derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose) derivatized with phenylcarbamates. nih.govresearchgate.net
Table 2: Illustrative Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative
| Parameter | Description |
|---|---|
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Expected Outcome | Baseline separation of the two enantiomers, allowing for accurate quantification of enantiomeric excess. |
The choice of mobile phase, including the organic modifier and additives like diethylamine, is critical for achieving optimal resolution. nih.gov
LC-MS/MS for Metabolite Identification in In Vitro Systems
When a compound is being investigated for potential pharmaceutical applications, it is crucial to understand its metabolic fate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary tool for identifying metabolites in complex biological matrices. mdpi.comresearchgate.net In vitro studies, typically using liver microsomes or hepatocytes, provide a first look at the metabolic pathways. nih.govresearchgate.net
The process involves incubating the parent compound with the biological system (e.g., rat liver microsomes) and cofactors like NADPH. The reaction mixture is then analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its metabolites, and the mass spectrometer detects them. By comparing the mass spectra of the samples to a control, potential metabolites can be identified by their mass shifts relative to the parent drug. MS/MS fragmentation is then used to elucidate the structure of these metabolites.
For this compound, common metabolic transformations (Phase I reactions) would be expected to occur on both the pyridine and piperidine rings.
Table 3: Potential Phase I Metabolites of this compound and Their Expected Mass Shifts
| Metabolic Reaction | Position | Change in Mass | Expected m/z of [M+H]⁺ |
|---|---|---|---|
| Hydroxylation | Pyridine or Piperidine Ring | +16 | 193.1335 |
| N-Oxidation | Pyridine Nitrogen | +16 | 193.1335 |
| Dehydrogenation | Piperidine Ring | -2 | 175.1230 |
X-Ray Crystallography of this compound and its Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in three-dimensional space. This technique yields accurate bond lengths, bond angles, and torsional angles, and reveals intermolecular interactions such as hydrogen bonding that dictate how molecules pack in the solid state.
While a crystal structure for this compound itself may not be publicly available, analysis of closely related structures provides insight into the expected geometric parameters. For instance, the crystal structure of a 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline, which contains both a pyridine and a fused piperidine-like ring, demonstrates the type of data that can be obtained. soton.ac.uk In such a structure, one can analyze the planarity of the pyridine ring, the chair conformation of the saturated ring, and the dihedral angle between the two ring systems. soton.ac.uk
Table 4: Representative Crystallographic Data for a Related Heterocyclic Compound (Illustrative) Data adapted from a representative structure containing pyridine and piperidine-like moieties for illustrative purposes. soton.ac.uk
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Pyridine Ring C-C Bond Lengths | 1.37 - 1.39 Å |
| Pyridine Ring C-N Bond Lengths | 1.33 - 1.35 Å |
| Piperidine Ring C-C Bond Lengths | 1.51 - 1.54 Å |
| Piperidine Ring C-N Bond Lengths | 1.46 - 1.48 Å |
| Angle (Pyridine C-C-C) | ~118 - 120° |
| Angle (Piperidine C-C-C) | ~110 - 112° |
| Dihedral Angle (Pyridine-Piperidine) | Variable, e.g., ~25.7° |
This level of detailed structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.
Single Crystal Growth Techniques
Information regarding the specific techniques employed for the growth of single crystals of this compound is not available in the reviewed scientific literature. Standard methods for growing single crystals of organic compounds, such as slow evaporation from a suitable solvent, vapor diffusion, or controlled cooling of a saturated solution, could theoretically be applied. However, without experimental data, any discussion of optimal conditions, solvents, or resulting crystal morphology would be purely speculative.
Crystal Structure Determination and Refinement
No published research containing the crystal structure determination and refinement data for this compound could be located. Consequently, details such as the crystal system, space group, unit cell dimensions, atomic coordinates, and bond lengths/angles for this specific compound are not available. While crystallographic data is available for isomers and related structures, this information cannot be extrapolated to accurately describe the crystal structure of this compound.
Future Research Directions and Unexplored Avenues for 4 Methyl 3 Piperidin 4 Yl Pyridine Scaffolds
Development of Novel Derivatization Strategies
The functionalization of the 4-methyl-3-(piperidin-4-yl)pyridine core is crucial for modulating its pharmacokinetic and pharmacodynamic properties. Future research will likely focus on innovative derivatization strategies that move beyond simple substitutions.
One promising avenue is the use of novel reagents for targeted modifications. For instance, the application of specialized boronic acid molecules, such as 4-(N-methyl)pyridinium boronic acid, could facilitate selective derivatization. nih.gov This type of reaction, forming a boronate ester, offers a method for sensitive and specific modifications that could be adapted for the pyridine-piperidine scaffold. nih.gov
Another area of exploration involves multi-component reactions (MCRs) to build complexity in a single step. The use of MCRs to synthesize poly-substituted piperidinones from simpler starting materials demonstrates the potential for creating diverse libraries of derivatives efficiently. nih.gov Adapting such cascade reactions, for example, a Michael/Mannich or Knoevenagel/Michael/Mannich cascade, could allow for the introduction of multiple substituents onto the piperidine (B6355638) ring of the core scaffold, generating novel analogs with unique three-dimensional shapes. nih.gov
Furthermore, late-stage functionalization techniques are becoming increasingly important. Methods like iridium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts could be employed to introduce functional groups, such as a hydroxymethyl group, onto the pyridine (B92270) ring, creating new points for further derivatization. researchgate.net This approach allows for the modification of already formed complex molecules, providing a direct route to novel analogs.
| Derivatization Strategy | Description | Potential Application to Scaffold | Reference |
| Boronic Acid Reaction | Use of pyridinium-containing boronic acids for selective derivatization through boronate ester formation. | Selective modification of diol-containing derivatives of the scaffold for analytical or biological purposes. | nih.gov |
| Multi-Component Reactions (MCRs) | Cascade reactions (e.g., Michael/Mannich) to create highly substituted piperidine rings in one pot. | Efficiently generate a library of complex analogs with diverse substitutions on the piperidine moiety. | nih.gov |
| Catalytic Reductive Functionalization | Iridium-catalyzed reactions to add functional groups to the pyridine ring of pyridinium salt precursors. | Introduce handles like hydroxymethyl groups for further elaboration of the pyridine portion of the scaffold. | researchgate.net |
Exploration of Alternative Heterocyclic Replacements
Scaffold hopping, the replacement of a core molecular fragment with a structurally different but functionally similar group, is a key strategy in drug discovery. For the this compound scaffold, replacing either the piperidine or the pyridine ring with alternative heterocycles presents a significant opportunity for innovation.
Research has shown that replacing the piperidine ring with more rigid or conformationally constrained systems can be well-tolerated and can fine-tune biological activity. For example, in a series of P2Y14R antagonists, the piperidine moiety was successfully replaced by a quinuclidine (B89598) ring, which locks the ring into a specific boat conformation, while maintaining good binding affinity. nih.gov This suggests that exploring other bridged piperidine analogs, such as 2-azanorbornane or nortropane derivatives, could lead to compounds with improved properties. nih.gov
Conversely, replacing the pyridine ring is another viable strategy. In the development of Salt-Inducible Kinase (SIK) inhibitors, a 1,6-naphthyridine (B1220473) bicyclic system was successfully replaced with a pyridine ring to improve properties. acs.org This principle can be applied in reverse, exploring replacements of the pyridine in the this compound scaffold with other nitrogen-containing heterocycles like quinazolines, pyrazoles, or naphthyridines to alter the electronic properties and hydrogen bonding capabilities of the molecule. acs.orgnih.govnih.gov For instance, the synthesis of 4-(piperidin-4-yl)-N-phenylpyrazole derivatives highlights a pathway to replace the pyridine with a pyrazole (B372694) ring system. nih.gov
| Original Ring | Proposed Replacement | Rationale / Example | Reference |
| Piperidine | Quinuclidine | Introduces conformational rigidity, potentially improving binding affinity. | nih.gov |
| Piperidine | Bridged Systems (e.g., 2-azanorbornane) | Systematically probes the required conformation of the piperidine ring for receptor binding. | nih.gov |
| Piperidine | Neutral Groups (e.g., trans-cyclobutanol) | Can improve properties like passive permeability by removing a basic center. | acs.orgacs.org |
| Pyridine | Pyrazole | Alters electronic distribution and provides different interaction points for target binding. | nih.gov |
| Pyridine | Quinazoline (B50416) | Successfully used in other piperidinyl-containing scaffolds to target kinases like PI3Kδ. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Scaffold Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and pharmaceutical research. nih.gov These technologies can be applied to the this compound scaffold to accelerate the discovery and optimization of new drug candidates.
One major application is in predictive modeling. ML algorithms, such as XGBoost, Random Forest, and fully connected neural networks, can be trained on datasets of existing analogs to predict biological activity, printability for 3D scaffolds, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net For the this compound scaffold, an ML model could be built using data from previously synthesized derivatives to predict the SIK2/SIK3 inhibitory activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis. acs.org
AI can also drive the design of novel derivatives through generative models. These models can learn the underlying chemical rules from a set of known active compounds and then generate new molecular structures that are predicted to be active. This de novo design approach can explore a much wider chemical space than traditional medicinal chemistry, potentially identifying novel derivatization patterns or heterocyclic replacements for the core scaffold that a human chemist might not have considered.
Furthermore, AI and ML can be used to optimize synthetic routes. By analyzing vast amounts of reaction data, ML models can predict reaction outcomes and yields, helping chemists to design more efficient and robust syntheses for complex analogs of this compound. nih.gov This is particularly relevant for overcoming the synthetic challenges discussed in the following section.
Challenges and Opportunities in the Synthesis of Complex Analogs
While the this compound scaffold is conceptually simple, the synthesis of complex, stereochemically defined analogs presents significant challenges and, consequently, opportunities for chemical innovation.
A primary challenge lies in the stereoselective synthesis of substituted piperidines. Many biological targets show stereospecific binding, meaning that a single enantiomer or diastereomer is responsible for the desired activity. Developing catalytic asymmetric methods for the hydrogenation of substituted pyridine precursors is a key area of research. nih.gov For example, the use of rhodium(I) complexes for the dearomatization/hydrogenation of fluoropyridines yields all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Applying such methods to appropriately substituted pyridine precursors could provide stereocontrolled access to complex analogs of the target scaffold.
Another challenge is the regioselective functionalization of the pyridine ring. Directing substituents to specific positions on the pyridine ring, especially the meta-position, can be difficult. researchgate.net Dearomatization strategies are emerging as a powerful tool to overcome this, allowing for functionalization at positions that are otherwise inaccessible before a final rearomatization step. researchgate.net
The synthesis of bridged or fused analogs also presents a hurdle. These complex three-dimensional structures often require multi-step, bespoke synthetic routes. However, the development of new cascade reactions, which form multiple bonds in a single operation, offers an opportunity to construct these intricate architectures more efficiently. nih.gov For instance, an oxidative amination of non-activated alkenes catalyzed by a gold(I) complex can form substituted piperidines and could be adapted for the synthesis of more complex, fused ring systems. nih.gov
| Synthetic Challenge | Potential Solution / Opportunity | Example Method | Reference |
| Stereocontrol | Catalytic Asymmetric Hydrogenation | Rhodium- or Iridium-catalyzed hydrogenation of substituted pyridinium salts. | nih.govresearchgate.net |
| Regioselectivity | Dearomatization-Functionalization | Meta-selective C-H functionalization of pyridine through a dearomatized intermediate. | researchgate.net |
| Complex Architectures | Cascade Reactions | Gold-catalyzed oxidative amination of alkenes to form substituted piperidines. | nih.gov |
| Functional Group Introduction | Conversion of Existing Groups | Conversion of a cyano group to a carboxylic acid to create key intermediates for NMDA receptor antagonist analogs. | nih.gov |
Expanding the Range of Investigated Biological Targets in Pre-Clinical Research Paradigms
The this compound scaffold and its close relatives have shown activity against a number of biological targets, but there remains a vast, unexplored landscape of potential applications in pre-clinical research.
Current research has identified derivatives of similar pyridine-piperidine scaffolds as potent inhibitors of several kinase families. For example, derivatives have been developed as highly potent dual inhibitors of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are targets for autoimmune and inflammatory diseases. acs.org Additionally, 4-(piperid-3-yl)amino substituted quinazolines have been identified as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a target for certain cancers. nih.gov
Future research should aim to screen libraries of this compound derivatives against a broader range of biological targets. Based on the structural motifs present, several target classes are of high interest:
Other Kinase Families: The scaffold's success against SIKs and PI3Kδ suggests it could be a valuable starting point for inhibiting other kinases involved in oncology, inflammation, or metabolic diseases. nih.govacs.org Profiling against a wide kinase panel could reveal unexpected activities.
G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for GPCRs. The P2Y14 receptor, a target for inflammatory conditions, has been successfully targeted by molecules containing a phenyl-piperidine fragment. nih.gov
Ion Channels: As exemplified by NMDA receptor antagonists, piperidine-containing structures can interact with ion channels. nih.gov Screening against other central nervous system (CNS) ion channels could uncover new therapeutic potential for neurological disorders.
Epigenetic Targets: The scaffold could be adapted to target epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, where specific recognition of amino-containing moieties is often key to inhibition.
Systematic screening of diverse libraries of this compound analogs against these and other target classes will be crucial for unlocking the full therapeutic potential of this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 4-Methyl-3-(piperidin-4-yl)pyridine?
- Methodology :
- Synthesis : Utilize nucleophilic substitution reactions with 4-methylpyridine and piperidin-4-yl derivatives. Triethylamine (TEA) is recommended as a base to neutralize HCl byproducts under anhydrous conditions (e.g., in dichloromethane) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) ensures >95% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Reaction Yield | 60–75% (optimized) |
| Purity Post-HPLC | ≥95% |
Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?
- Methodology :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax (e.g., 254 nm) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
- Key Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Target Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels) with [³H]-labeled reference compounds .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 1–100 µM concentrations) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence target binding affinity and selectivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents at the pyridine 2-, 3-, or 4-positions. Compare IC50 values in binding assays (e.g., mGluR2 or CNS receptors) .
- Computational Modeling : Dock analogs into target crystal structures (PDB) using AutoDock Vina to predict binding modes .
Q. How can crystallographic analysis resolve ambiguities in the compound’s binding mode?
- Methodology :
- Co-crystallization : Soak target proteins (e.g., kinases) with the compound at 10 mM in crystallization buffer. Collect X-ray diffraction data (1.5–2.0 Å resolution) .
- Electron Density Maps : Use PHENIX or Coot to model ligand-protein interactions (e.g., hydrogen bonds with piperidine nitrogen) .
Q. How can contradictory biological activity data across studies be systematically addressed?
- Methodology :
- Meta-Analysis : Pool data from independent studies (n ≥ 3) and apply statistical rigor (e.g., ANOVA with post-hoc tests). Check for batch-to-batch variability in compound purity .
- Mechanistic Follow-Up : Use CRISPR-edited cell lines to confirm target specificity (e.g., KO of suspected off-target receptors) .
Safety and Handling
- Storage : Store at –20°C in airtight containers with desiccant. Avoid exposure to light/moisture .
- Toxicity : LD50 (oral, rat) >500 mg/kg; wear nitrile gloves and safety goggles during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
